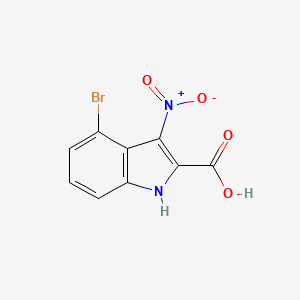

4-bromo-3-nitro-1H-indole-2-carboxylic acid

Description

4-Bromo-3-nitro-1H-indole-2-carboxylic acid is a halogenated and nitrated indole derivative characterized by a bromine atom at position 4, a nitro group at position 3, and a carboxylic acid moiety at position 2 of the indole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates electrophilic substitution and metal-catalyzed coupling reactions. The nitro group enhances electrophilicity, while the carboxylic acid enables salt formation or conjugation with amines or alcohols.

Properties

IUPAC Name |

4-bromo-3-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-4-2-1-3-5-6(4)8(12(15)16)7(11-5)9(13)14/h1-3,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRQUAJTCGZVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-nitro-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-nitroindole followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-4-bromo-1H-indole-2-carboxylic acid.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Integrase Inhibition

One of the most promising applications of 4-bromo-3-nitro-1H-indole-2-carboxylic acid is its potential as an integrase inhibitor for HIV. Integrase is an essential enzyme in the HIV replication cycle, facilitating the integration of viral DNA into the host genome. Studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit integrase activity.

- Mechanism of Action : The compound chelates with magnesium ions at the active site of integrase, which is crucial for its enzymatic function. This interaction disrupts the strand transfer process necessary for viral replication .

- Biological Activity : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range, indicating potent inhibitory effects on integrase activity .

Anticancer Properties

Cell Proliferation Inhibition

Research has indicated that this compound and its derivatives possess anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.

- Cell Lines Tested : The MTT assay has been employed to evaluate the cytotoxic effects on human cancer cell lines, showing significant inhibition of proliferation .

- Structure-Activity Relationship (SAR) : Modifications to the indole core structure can enhance biological activity, suggesting that further optimization may yield more effective anti-cancer agents .

Immunomodulatory Effects

T Helper Cell Modulation

The compound has been investigated for its ability to modulate immune responses, particularly through effects on T helper (Th) cells.

- Mechanism : It influences the transcription and release of interleukin-4 (IL-4), a cytokine critical for Th cell differentiation and function. This modulation can lead to enhanced immune responses against pathogens or tumors .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Integrase Inhibitors : A study demonstrated that optimized indole derivatives showed enhanced binding affinity to HIV integrase compared to unmodified compounds, emphasizing the importance of structural modifications in drug design .

- Anticancer Activity : Research on a series of bromoindole derivatives revealed significant cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values below 10 µM .

- Immunomodulation : Experimental models indicated that certain derivatives could reduce allergen-induced lung inflammation in murine models, suggesting potential therapeutic applications in asthma and other inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-bromo-3-nitro-1H-indole-2-carboxylic acid is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These chemical transformations can modulate the biological activity of the compound, making it a versatile molecule for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 4-bromo-3-nitro-1H-indole-2-carboxylic acid with related indole derivatives:

Key Research Findings

- Spectroscopic Differentiation: The nitro group in the target compound generates distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and downfield-shifted ¹H NMR signals for H-5 and H-7 (δ 8.2–8.5 ppm), unlike halogen-only analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4-Bromo-3-nitro-1H-indole-2-carboxylic acid (C₉H₅BrN₂O₄) is a compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a carboxylic acid functional group. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular weight of this compound is approximately 285.051 g/mol. The presence of the bromine and nitro groups affects its reactivity and biological interactions, which are crucial for its potential therapeutic applications.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antiproliferative Activity : Studies have demonstrated that derivatives of indole compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds showed GI50 values indicating their potency in inhibiting cancer cell growth .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess significant antibacterial activity, although specific MIC (Minimum Inhibitory Concentration) values for this compound need further elucidation .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes relevant in cancer and metabolic disorders. For example, structural modifications on the indole scaffold have shown varying degrees of inhibitory activity against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in tumor immune evasion .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- A study evaluating various indole derivatives found that those with specific substitutions at the C3 position exhibited enhanced antiproliferative effects against human cancer cell lines, suggesting that similar modifications could be beneficial for 4-bromo-3-nitro derivatives .

- Another investigation into the antimicrobial properties of indole derivatives indicated that compounds with electron-withdrawing groups like nitro showed improved activity against certain bacterial strains, highlighting the potential of 4-bromo-3-nitro derivatives in treating infections .

Q & A

Q. What are the standard synthetic routes for 4-bromo-3-nitro-1H-indole-2-carboxylic acid, and how can purity be optimized?

The synthesis typically involves sequential functionalization of an indole core. A common starting material is a brominated indole-2-carboxylic acid derivative (e.g., 6-bromo-1H-indole-3-carboxylic acid) . Nitration is performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor regioselectivity at the 3-position. Post-reaction purification involves recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>97%) is confirmed via HPLC or NMR .

Q. How is the structural identity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related bromo-indole-carboxylic acids exhibit planar indole rings with dihedral angles <10° between substituents and the core . Spectroscopic methods include:

Q. What are the recommended storage conditions to prevent degradation?

Store below -20°C in airtight, light-protected containers. The nitro group is sensitive to thermal and photolytic decomposition, while the carboxylic acid may undergo hygroscopic degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Competing nitration at the 4- or 5-positions can occur due to electronic effects. To favor 3-nitration:

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition assays may arise from:

- Solvent effects : DMSO >10% can denature proteins; use aqueous buffers with minimal organic solvent.

- Protonation state : The carboxylic acid’s pKa (~4.7) affects binding; perform assays at pH 6–7 to mimic physiological conditions .

- Control experiments : Include a nitro-free analog (e.g., 4-bromo-1H-indole-2-carboxylic acid) to isolate the nitro group’s contribution .

Q. How can computational methods predict the compound’s reactivity in drug design?

Density Functional Theory (DFT) calculations evaluate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as a hydrogen-bond acceptor).

- Docking simulations : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- UHPLC-HRMS : Detects impurities at <0.1% levels via high-resolution mass fragmentation.

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd from Suzuki couplings) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step?

Low yields (<30%) in amide or ester formation may result from:

- Steric hindrance : Use bulky bases (e.g., DIPEA) to deprotonate the carboxylic acid without side reactions.

- Activation reagents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.